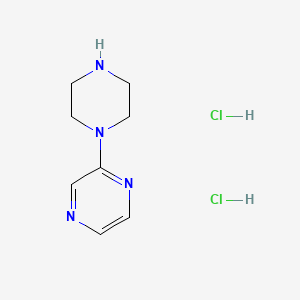
2-(Piperazin-1-yl)pyrazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperazin-1-yl)pyrazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in various scientific research applications due to its unique chemical properties and biological activities. The compound is often utilized in the synthesis of pharmaceuticals and other bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)pyrazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
2-(Piperazin-1-yl)pyrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the pyrazine ring .
科学的研究の応用
2-(Piperazin-1-yl)pyrazine dihydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(Piperazin-1-yl)pyrazine dihydrochloride involves its interaction with specific molecular targets. For instance, it can act as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . The compound may also interact with other receptors and enzymes, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative used in similar applications.
2-(1-Piperazinyl)pyrimidine dihydrochloride: Another piperazine derivative with comparable properties.
Uniqueness
2-(Piperazin-1-yl)pyrazine dihydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry and pharmaceutical research .
生物活性
Overview
2-(Piperazin-1-yl)pyrazine dihydrochloride, with the molecular formula C8H14N4Cl2, is a heterocyclic compound derived from piperazine and pyrazine. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structure allows it to interact with various biological targets, leading to diverse therapeutic effects.
| Property | Value |
|---|---|
| CAS Number | 109467-19-8 |
| Molecular Formula | C8H14Cl2N4 |
| Molecular Weight | 237.12 g/mol |
| Purity | ≥ 95% |
| Synthesis Method | Reaction of pyrazine with piperazine under controlled conditions |
The biological activity of this compound is primarily attributed to its ability to bind to various receptors and enzymes. This interaction can modulate their activity, influencing several biological pathways. The exact molecular targets depend on the specific application of the compound, which may include:
- Serotonin Receptors : Involved in mood regulation and targeted for antidepressant effects.
- Dopamine Receptors : Potential applications in treating neurological disorders.
- Enzymatic Pathways : Modulation of enzyme activities can lead to various therapeutic outcomes.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antidepressant Activity :
- Antimicrobial Properties :
- Antioxidant Activity :
Study on Antidepressant Effects
A study investigated a series of piperazine derivatives, including this compound, for their serotonin reuptake inhibition. The most promising compounds demonstrated significant stability in human liver microsomes and showed potential in reducing immobility times in forced swimming tests, a common model for assessing antidepressant activity .
Antimycobacterial Evaluation
Another study synthesized various pyrazine derivatives and evaluated their antimycobacterial properties using the agar well diffusion method. The results indicated that certain derivatives exhibited potent activity against Mycobacterium tuberculosis, suggesting that this compound could be a candidate for further development as an anti-tuberculosis drug .
特性
分子式 |
C8H14Cl2N4 |
|---|---|
分子量 |
237.13 g/mol |
IUPAC名 |
2-piperazin-1-ylpyrazine;dihydrochloride |
InChI |
InChI=1S/C8H12N4.2ClH/c1-2-11-8(7-10-1)12-5-3-9-4-6-12;;/h1-2,7,9H,3-6H2;2*1H |
InChIキー |
BTCXEGGFJKEGDS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=NC=CN=C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















